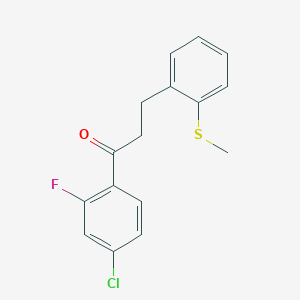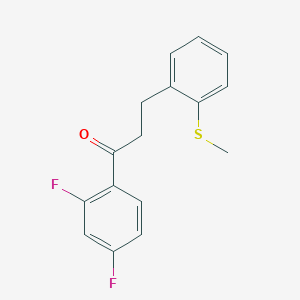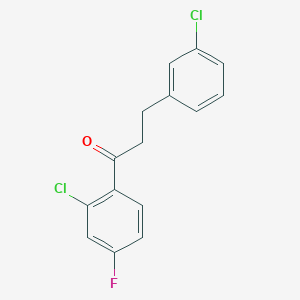
Cyclopropyl 2-(3-fluorophenyl)ethyl ketone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopropyl 2-(3-fluorophenyl)ethyl ketone is an organic compound with the molecular formula C12H13FO It is a ketone derivative characterized by the presence of a cyclopropyl group attached to a 3-fluorophenyl ethyl ketone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Cyclopropyl 2-(3-fluorophenyl)ethyl ketone typically involves the reaction of 3-fluorophenylacetic acid with cyclopropyl carbonyl chloride. The reaction is carried out in the presence of a base such as pyridine in a solvent like dimethylformamide (DMF). The mixture is stirred at room temperature and then heated to facilitate the reaction. The product is then purified through standard extraction and distillation techniques .
Industrial Production Methods: For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. The reaction conditions are carefully controlled, and the use of automated systems for mixing and heating can enhance efficiency. The final product is subjected to rigorous quality control measures to meet industry standards.
Análisis De Reacciones Químicas
Types of Reactions: Cyclopropyl 2-(3-fluorophenyl)ethyl ketone can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ketone can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products:
Oxidation: Formation of 3-fluorophenylacetic acid.
Reduction: Formation of cyclopropyl 2-(3-fluorophenyl)ethyl alcohol.
Substitution: Formation of substituted phenyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Cyclopropyl 2-(3-fluorophenyl)ethyl ketone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ketones and their derivatives.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Cyclopropyl 2-(3-fluorophenyl)ethyl ketone involves its interaction with molecular targets such as enzymes or receptors. The ketone group can form hydrogen bonds with active sites of enzymes, influencing their activity. The cyclopropyl and fluorophenyl groups can enhance the compound’s binding affinity and specificity for certain targets, making it a valuable tool in drug design and development.
Comparación Con Compuestos Similares
Cyclopropyl 2-fluorobenzyl ketone: Similar in structure but lacks the ethyl linkage between the cyclopropyl and phenyl groups.
Cyclopropyl 2-(2-fluorophenyl)ethyl ketone: Similar but with the fluorine atom positioned differently on the phenyl ring.
Uniqueness: Cyclopropyl 2-(3-fluorophenyl)ethyl ketone is unique due to the specific positioning of the fluorine atom on the phenyl ring and the presence of the cyclopropyl group. This unique structure can result in distinct chemical reactivity and biological activity compared to its analogs.
Propiedades
IUPAC Name |
1-cyclopropyl-3-(3-fluorophenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FO/c13-11-3-1-2-9(8-11)4-7-12(14)10-5-6-10/h1-3,8,10H,4-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWVLAEYOUCATTD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)CCC2=CC(=CC=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30644557 |
Source


|
| Record name | 1-Cyclopropyl-3-(3-fluorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30644557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898767-77-6 |
Source


|
| Record name | 1-Cyclopropyl-3-(3-fluorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30644557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














